The compound has the following identifiers:
This compound belongs to the class of organic halides and is classified as a chlorinated aromatic compound. It is structurally related to Tamoxifen and serves as an intermediate in its synthesis .
The synthesis of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene can be achieved through several methods. A notable approach involves the reaction of propiophenone with 4-(2-chloroethoxy)benzophenone under phase transfer conditions. The key steps include:
The molecular structure of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene features:
The compound has:
The compound's structure can be represented by its Canonical SMILES notation: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
.
(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene participates in various chemical reactions typical for alkenes and aromatic compounds:
In synthetic pathways leading to Tamoxifen, this compound serves as an intermediate where further reactions introduce additional functional groups or modifications .
The mechanism of action for (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene primarily relates to its role as a precursor in the synthesis of Tamoxifen. Tamoxifen acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and inhibiting estrogen-mediated cellular processes. This interaction prevents estrogen from stimulating cancer cell growth in hormone-sensitive cancers such as breast cancer .
Key physical and chemical properties include:
These properties suggest that (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene is suitable for various organic synthesis applications where solubility in non-polar solvents is advantageous .
The primary application of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene lies in its role as an intermediate in the synthesis of Tamoxifen. Beyond this pharmaceutical application, compounds with similar structures are investigated for their potential use in developing selective estrogen receptor modulators for treating various cancers . Additionally, due to its unique structural characteristics, it may serve as a template for designing new compounds with specific biological activities.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4